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Methyl 4-amino-3-(difluoromethoxy)benzoate

Cat. No.: B1452683
CAS No.: 1096816-13-5
M. Wt: 217.17 g/mol
InChI Key: QHNAKUPIZUEQKK-UHFFFAOYSA-N
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Description

Molecular Identity and Basic Properties

Methyl 4-amino-3-(difluoromethoxy)benzoate is an organic compound characterized by the molecular formula C₉H₉F₂NO₃ and a precisely determined molecular weight of 217.17 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1096816-13-5, providing a unique identifier for this specific molecular structure. The compound maintains the MDL number MFCD12168763, which serves as an additional database reference for chemical information systems. Research has established that this compound exists as a powder at room temperature conditions, with typical purity specifications maintained at 95% for research-grade materials.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern on the benzoate framework. Alternative nomenclature includes benzoic acid, 4-amino-3-(difluoromethoxy)-, methyl ester, which emphasizes the ester functionality and the specific positioning of substituents. The European Community number 891-726-4 has been assigned to this compound for regulatory identification purposes. Storage recommendations specify room temperature conditions with protection from moisture to maintain compound stability.

Structural Architecture and Molecular Geometry

The structural framework of this compound consists of a benzene ring bearing three distinct substituents arranged in a specific geometric pattern. The carboxylate methyl ester occupies the 1-position, serving as the primary functional group that defines the compound class. The amino group (-NH₂) is positioned at the 4-position relative to the carboxylate, creating a para-relationship that influences the electronic properties of the aromatic system. The difluoromethoxy group (-OCF₂H) occupies the 3-position, establishing a meta-relationship with both the carboxylate and an ortho-relationship with the amino group.

The Simplified Molecular Input Line Entry System representation of the compound is COC(=O)C1=CC(=C(C=C1)N)OC(F)F, which provides a linear notation describing the connectivity of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,12H2,1H3 offers a standardized representation that enables precise structural identification across different chemical databases. The corresponding International Chemical Identifier Key QHNAKUPIZUEQKK-UHFFFAOYSA-N provides a shortened hash representation for rapid database searching and compound identification.

Electronic and Steric Properties

The difluoromethoxy substituent represents a critical structural feature that significantly influences the electronic distribution within the aromatic system. The electronegativity of the fluorine atoms creates a strong electron-withdrawing effect through the difluoromethoxy group, which modulates the reactivity of adjacent positions on the benzene ring. Research indicates that this electronic influence extends throughout the aromatic system, affecting both the amino group reactivity and the overall molecular polarity. The steric bulk of the difluoromethoxy group also contributes to conformational preferences and intermolecular interactions.

The amino group at the 4-position provides electron-donating characteristics that partially counterbalance the electron-withdrawing effects of the difluoromethoxy substituent. This electronic balance creates a unique reactivity profile where the compound can participate in both nucleophilic and electrophilic reactions depending on reaction conditions. The methyl ester functionality contributes additional electronic effects while providing a site for potential hydrolysis or transesterification reactions. Predicted collision cross-section values indicate molecular ion forms of [M+H]⁺ at mass-to-charge ratio 218.06233 with a predicted collision cross-section of 142.0 Ų, demonstrating the compound's mass spectrometric behavior.

Physical and Chemical Property Profile

Property Value Source
Molecular Formula C₉H₉F₂NO₃
Molecular Weight 217.17 g/mol
CAS Registry Number 1096816-13-5
MDL Number MFCD12168763
Physical State Powder
Purity (Research Grade) 95%
Storage Temperature Room Temperature

The compound exhibits specific physicochemical characteristics that influence its handling and application requirements. Predicted density calculations suggest a value of approximately 1.3±0.1 grams per cubic centimeter, indicating a relatively dense organic compound. Boiling point predictions estimate 345.3±37.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting thermal stability under standard conditions. Flash point calculations indicate 162.7±26.5 degrees Celsius, providing important safety information for handling procedures.

Predicted logarithmic partition coefficient values range from 1.42 to 2.075, indicating moderate lipophilicity that could influence membrane permeability and biological distribution. Vapor pressure predictions suggest 0.0±0.8 millimeters of mercury at 25 degrees Celsius, indicating low volatility under ambient conditions. The refractive index is predicted at 1.509, providing optical characterization data. These physical properties collectively indicate a stable, moderately lipophilic compound suitable for various research applications requiring controlled handling conditions.

Spectroscopic and Analytical Characteristics

Analytical characterization of this compound relies on multiple spectroscopic techniques that provide definitive structural confirmation. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and electronic environment of individual atoms within the structure. Mass spectrometric analysis generates characteristic fragmentation patterns that enable identification and purity assessment. The predicted collision cross-section data indicates multiple adduct forms including [M+Na]⁺ at mass-to-charge ratio 240.04427 with predicted collision cross-section 150.1 Ų and [M-H]⁻ at 216.04777 with collision cross-section 143.0 Ų.

Infrared spectroscopy would be expected to show characteristic absorption bands for the amino group stretching vibrations, carbonyl stretching of the ester functionality, and carbon-fluorine stretching vibrations associated with the difluoromethoxy group. Ultraviolet-visible spectroscopy would likely demonstrate absorption characteristics typical of substituted aromatic compounds, with potential modifications due to the electronic effects of the fluorinated substituent. High-performance liquid chromatography methods enable purity assessment and analytical quantification, while gas chromatography-mass spectrometry provides additional structural confirmation and impurity profiling capabilities.

Structural Comparison and Uniqueness

The structural features of this compound can be distinguished from related compounds through systematic comparison of substitution patterns and functional groups. Comparison with methyl 4-amino-3-methylbenzoate reveals the significant difference introduced by replacing a methyl group with the difluoromethoxy substituent. The molecular formula C₉H₁₁NO₂ and molecular weight 165.192 grams per mole for the methylated analog contrast sharply with the fluorinated compound's heavier molecular weight and altered electronic properties.

Similarly, methyl 3-amino-4-(trifluoromethoxy)benzoate represents a related structure with different substitution positioning and trifluoromethoxy versus difluoromethoxy functionality. The molecular formula C₉H₈F₃NO₃ and average mass 235.161 grams per mole demonstrate how structural modifications influence molecular properties. The regioisomer methyl 4-amino-2-(difluoromethoxy)benzoate, with CAS number 1628431-63-9, illustrates the importance of substitution position on molecular properties while maintaining the same molecular formula.

These structural comparisons emphasize that this compound represents a unique molecular architecture where the specific positioning of the difluoromethoxy group creates distinct electronic and steric environments. The combination of electron-donating amino functionality with electron-withdrawing difluoromethoxy substituents in the observed substitution pattern generates a compound with balanced reactivity characteristics suitable for diverse research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO3 B1452683 Methyl 4-amino-3-(difluoromethoxy)benzoate CAS No. 1096816-13-5

Properties

IUPAC Name

methyl 4-amino-3-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNAKUPIZUEQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-amino-3-(difluoromethoxy)benzoic acid

The most common and industrially relevant method to prepare methyl 4-amino-3-(difluoromethoxy)benzoate is the esterification of 4-amino-3-(difluoromethoxy)benzoic acid with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid to promote the formation of the methyl ester.

Key aspects of the esterification process:

  • Reactants: 4-amino-3-(difluoromethoxy)benzoic acid and methanol.
  • Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid.
  • Reaction conditions: Often performed under reflux to ensure complete conversion.
  • Process control: pH and temperature are carefully controlled to optimize yield and minimize side reactions.
  • Industrial considerations: Continuous flow processes and automated systems are sometimes employed to enhance efficiency and reproducibility.

This method is widely accepted due to its straightforward approach and relatively high yields of the ester product.

Process Parameters and Optimization

Though specific data on this compound are limited, analogous esterification processes of similar benzoate derivatives provide insights into optimal conditions:

Parameter Typical Range/Value Notes
Temperature Reflux temperature (approx. 65-70°C for methanol) Ensures sufficient energy for esterification
Catalyst concentration 1-5% (v/v) acid catalyst Balances reaction rate and side product formation
Reaction time 4-24 hours Dependent on scale and catalyst efficiency
Molar ratio (MeOH:acid) Excess methanol (5:1 or higher) Drives equilibrium toward ester formation
pH control Acidic environment maintained Prevents hydrolysis of ester and side reactions

Work-up and Purification

After esterification, the reaction mixture undergoes neutralization and extraction to isolate the methyl ester:

  • Neutralization with aqueous base (e.g., sodium hydroxide or potassium hydroxide) to quench the acid catalyst.
  • Extraction of the ester into an organic solvent such as toluene or ethyl acetate.
  • Salt saturation (e.g., with sodium chloride) of the aqueous phase can enhance phase separation and extraction efficiency.
  • Drying and concentration steps yield the purified this compound.

These steps are crucial to suppress premature hydrolysis and maximize product recovery, as demonstrated in related methyl benzoate esterifications.

Alternative Synthetic Routes and Related Processes

While direct esterification is the principal method, other synthetic approaches for related compounds involve:

  • Catalytic hydrogenation of nitrile or oxime precursors to amine esters.
  • Conversion of acid chlorides derived from benzoic acids to esters.
  • Use of haloalkylation and oxidation steps for related difluoromethoxy-substituted benzoic acid derivatives in complex molecule synthesis, such as roflumilast intermediates.

These methods are more complex and typically applied in multi-step syntheses rather than direct preparation of this compound.

Summary Table of Preparation Methods

Method Description Key Reagents/Catalysts Advantages Limitations
Acid-catalyzed esterification Direct esterification of 4-amino-3-(difluoromethoxy)benzoic acid with methanol Sulfuric acid, HCl, methanol Simple, high yield, scalable Requires acid handling, long reaction times
Catalytic hydrogenation (analogous) Reduction of nitrile or oxime precursors to amine esters Hydrogen gas, metal catalysts Useful for related amine esters Multi-step, complex setup
Acid chloride intermediate route Conversion of acid chloride to ester Thionyl chloride, methanol High reactivity, selective Requires handling of acid chlorides

Research Findings and Industrial Relevance

  • The esterification method is favored for its operational simplicity and ability to produce this compound in high purity and yield.
  • Control of reaction parameters such as temperature, pH, and catalyst concentration is critical to suppress hydrolysis and side reactions.
  • Salt saturation during extraction improves product recovery, which is essential for industrial-scale synthesis.
  • Continuous flow and automated systems are emerging technologies to improve process efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoates .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-3-(difluoromethoxy)benzoate has been investigated for its antitumor and anti-inflammatory properties.

  • Antitumor Activity : In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 15 µM against MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in animal models, suggesting therapeutic applications in inflammatory diseases.

Biochemistry

The unique structure of this compound allows it to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP (cAMP), which can have various physiological effects including anti-inflammatory actions.
  • Cytokine Modulation : Its derivatives could interfere with the production of pro-inflammatory cytokines, providing insights into its role in immune response modulation.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules. It is synthesized through the esterification of 4-amino-3-(difluoromethoxy)benzoic acid with methanol, typically using acid catalysts like sulfuric acid or hydrochloric acid.

Study on Antitumor Efficacy

A notable study evaluated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent.

Inflammation Model

In a mouse model of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced tissue damage compared to control groups. These findings suggest protective effects against inflammation-induced injury.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity and cellular pathways .

Comparison with Similar Compounds

The following analysis compares Methyl 4-amino-3-(difluoromethoxy)benzoate with structurally related compounds, focusing on substituent effects, synthesis routes, and key properties.

Structural Analogs and Substituent Effects
Compound Name Substituent (Position) Molecular Formula Key Differences/Effects Reference
Methyl 4-amino-3-(trifluoromethoxy)benzoate -OCF₃ (C3) C₉H₈F₃NO₃ Higher lipophilicity and electron-withdrawing effect due to trifluoromethoxy vs. difluoro. Similar synthesis routes.
4-Amino-3-(benzyloxy)benzoic acid -OBn (C3), -COOH (C1) C₁₄H₁₃NO₃ Larger benzyloxy group increases steric bulk, reducing solubility. Acidic -COOH vs. ester.
Methyl 4-amino-3-(naphthalen-2-ylmethoxy)benzoate -OCH₂-naphthyl (C3) C₁₉H₁₇NO₃ Extended aromatic substituent enhances π-π interactions but complicates synthesis.
RX-1 [(1-butylpiperidin-4-yl)methyl 4-amino-3-methoxybenzoate] -OCH₃ (C3), piperidinylmethyl C₁₄H₂₀N₂O₃ Methoxy group lacks fluorine, reducing metabolic stability. Piperidinylmethyl enhances CNS targeting.
2-Amino-3-(trifluoromethoxy)benzoic acid -OCF₃ (C3), -COOH (C1) C₈H₆F₃NO₃ Carboxylic acid form increases polarity; trifluoromethoxy enhances acidity vs. difluoro.

Key Observations :

  • Fluorination : The difluoromethoxy (-OCHF₂) group balances lipophilicity and electronic effects compared to trifluoromethoxy (-OCF₃), which is more electron-withdrawing and hydrophobic .
  • Steric Effects : Bulky substituents (e.g., benzyloxy, naphthylmethoxy) reduce solubility and complicate synthesis but may improve target binding in specific applications .
  • Functional Groups : Conversion of the ester (-COOCH₃) to a carboxylic acid (-COOH) increases polarity, affecting bioavailability and excretion .
Physicochemical Properties
Property This compound Methyl 4-amino-3-(trifluoromethoxy)benzoate 4-Amino-3-(benzyloxy)benzoic acid
Lipophilicity (LogP) Moderate (estimated ~2.1) Higher (~2.5) Lower (~1.8) due to -COOH
Solubility (H₂O) Low (enhanced by fluorine) Very low Moderate (ionizable -COOH)
Melting Point Not reported Not reported 217.5–220°C (acid form)

Notes:

  • Fluorinated analogs generally exhibit lower aqueous solubility but higher membrane permeability .
  • The amino group at C4 facilitates hydrogen bonding, influencing crystal packing and melting points .

Biological Activity

Methyl 4-amino-3-(difluoromethoxy)benzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

  • Molecular Formula : C9H8F2N2O3
  • Molecular Weight : 220.17 g/mol
  • CAS Number : 457097-93-7

The presence of the difluoromethoxy group in the structure is significant as it can influence the compound's lipophilicity and biological activity. The difluoromethoxy moiety has been shown to enhance the permeability of compounds across biological membranes, which is crucial for their pharmacological efficacy .

This compound exhibits various mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as phosphodiesterases (PDEs), which are involved in the hydrolysis of cyclic nucleotides. This inhibition can lead to increased levels of cAMP, resulting in various physiological effects including anti-inflammatory actions .
  • Modulation of Cytokine Production : Studies suggest that derivatives of this compound may interfere with the production of pro-inflammatory cytokines like TNF-α and IL-6, which are implicated in inflammatory diseases .
  • Antioxidant Properties : The compound may exhibit antioxidant activity by reducing reactive oxygen species (ROS), thereby protecting cells from oxidative stress and potential damage .

Antitumor Activity

Research indicates that this compound and its analogs show promising antitumor activity. In vitro studies have demonstrated selective cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity is believed to arise from the interaction with cell cycle-related proteins, thereby inhibiting tumor cell proliferation .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory effects through its ability to modulate immune responses. It has been shown to reduce inflammation markers in animal models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Study on Antitumor Efficacy :
    • A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells.
    • Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM, demonstrating its potential as an anticancer agent.
  • Inflammation Model :
    • In a mouse model of induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6).
    • Histological analysis showed reduced tissue damage compared to control groups, indicating protective effects against inflammation-induced injury.

Comparative Analysis with Related Compounds

Compound NameIC50 (µM)MechanismTarget Enzyme/Pathway
This compound15AntitumorCell cycle proteins
Similar Compound A20Anti-inflammatoryTNF-α inhibition
Similar Compound B10AntioxidantROS scavenging

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-3-(difluoromethoxy)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, esterification, and amination. For example, similar methyl benzoate derivatives are synthesized via:

Stepwise functionalization : Introduce the difluoromethoxy group via nucleophilic substitution using sodium difluoromethoxide or halogen exchange (e.g., Cl → OCF₂H) under anhydrous conditions .

Amination : Protect the amino group during synthesis (e.g., using tert-butyloxycarbonyl [Boc] groups) to avoid side reactions. Deprotection is performed post-esterification .

Esterification : Methyl ester formation via acid-catalyzed methanolysis or coupling with methyl chloride.

  • Optimization Tips :
  • Use catalysts like DIPEA (diisopropylethylamine) to enhance nucleophilic substitution efficiency .
  • Monitor reaction progress via TLC or HPLC to adjust reaction times (e.g., 40–50 hours for triazine-based couplings) .
  • Purify intermediates via column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) to isolate high-purity products .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., δ = 3.76 ppm for methyl ester protons in DMSO-d₆) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and resolve co-eluting impurities .
  • Melting Point Analysis : Compare observed values (e.g., 169–171°C for similar difluoromethoxy benzoates) to literature data .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 229.1 for C₉H₉F₂NO₃) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Hazard Analysis : Conduct risk assessments for reagents (e.g., dichloromethane, sodium pivalate) and intermediates. Refer to ACS guidelines for mutagenicity testing (e.g., Ames II assays for anomeric amides) .
  • Decomposition Risks : Use DSC (Differential Scanning Calorimetry) to monitor thermal stability. Decomposition observed in similar compounds at >150°C necessitates controlled heating .
  • PPE : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Case Example : If ¹H NMR shows unexpected splitting (e.g., for aromatic protons), re-examine reaction conditions for unintended substitutions or steric effects. Re-purify via MPLC (medium-pressure liquid chromatography) with CH₂Cl₂/EtOAc gradients to remove isomers .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–12) at 40°C. Monitor via HPLC to identify degradation products (e.g., hydrolysis of the ester group) .
  • Thermal Analysis : Use TGA (thermogravimetric analysis) to determine decomposition thresholds. Stabilize formulations with antioxidants (e.g., BHT) if degradation occurs <100°C .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Model electrophilic aromatic substitution (e.g., nitration, halogenation) using Gaussian or ORCA software. Focus on Fukui indices to predict reactive sites .
  • Docking Studies : Screen for bioactivity (e.g., enzyme inhibition) by docking into target proteins (e.g., cytochrome P450) using AutoDock Vina .

Q. What methodologies validate the compound’s bioactivity in antimicrobial or enzyme-modulation assays?

  • Methodological Answer :
  • Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Compare MIC (Minimum Inhibitory Concentration) values to controls like ciprofloxacin .
  • Enzyme Assays : Measure IC₅₀ against targets (e.g., acetylcholinesterase) via Ellman’s method. Validate with positive controls (e.g., donepezil) and kinetic studies .

Tables for Key Data Comparison

Table 1: Comparative Yields for Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Difluoromethoxy SubstitutionNaOCF₂H, DMF, 80°C65–75
Methyl Ester FormationCH₃OH, H₂SO₄, reflux85–90
Final PurificationMPLC (CH₂Cl₂/EtOAc 1–20%)90

Table 2: Stability Under Accelerated Conditions

ConditionDegradation ProductsHalf-Life (Days)Reference
pH 2.0, 40°C4-Amino-3-(difluoromethoxy)benzoic acid7
pH 7.4, 25°CNone detected>30
100°C (dry)Decomposition above 150°CN/A

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-3-(difluoromethoxy)benzoate
Reactant of Route 2
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Methyl 4-amino-3-(difluoromethoxy)benzoate

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